molecular formula C25H24N4O4S B2645907 ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 1021264-35-6

ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2645907
CAS No.: 1021264-35-6
M. Wt: 476.55
InChI Key: XXHBBAFFFKIWHG-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 7 and an ethyl-substituted oxo group at position 2. The sulfanyl acetyl moiety bridges the pyrrolopyrimidine system to an ethyl benzoate ester via an amide linkage.

Properties

IUPAC Name

ethyl 2-[[2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-3-29-23(31)22-21(18(14-26-22)16-10-6-5-7-11-16)28-25(29)34-15-20(30)27-19-13-9-8-12-17(19)24(32)33-4-2/h5-14,26H,3-4,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHBBAFFFKIWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrrolo[3,2-d]pyrimidine core.

    Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings and the pyrrolo[3,2-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (Compound 3)

  • Core Structure : Pyrrolo[2,3-d]pyrimidine (isomeric to the target compound’s pyrrolo[3,2-d]pyrimidine).
  • Substituents: Amino linkage at position 4 and ethyl benzoate at position 5.
  • Synthesis: 84% yield via nucleophilic substitution between 4-chloropyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate under reflux .
  • Properties : Melting point = 242°C; reported as a kinase inhibitor.
  • Key Difference : The isomerism at the pyrrolopyrimidine core (2,3-d vs. 3,2-d) likely alters binding affinity and metabolic stability.

Ethyl 3-(4-Chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate

  • Core Structure : Pyrrolo[3,2-d]pyrimidine (same as the target compound).
  • Substituents: 4-Chlorophenyl at position 3, dipentylamino at position 2, and ethyl carboxylate at position 6.

Benzoate Ester Derivatives

Ethyl 4-(Dimethylamino)benzoate (EDB)

  • Structure: Simple benzoate with a dimethylamino group at position 3.
  • Applications: High reactivity as a co-initiator in resin polymerization due to electron-donating dimethylamino group .

I-6501 and I-6502 (Isoxazole-Linked Benzoates)

  • Structures : Ethyl benzoates with pentylthio (I-6501) or pentyloxy (I-6502) chains linked to a 3-methylisoxazole.
  • Key Differences : The target compound’s pyrrolopyrimidine-sulfanyl acetyl system offers a larger heterocyclic scaffold, which may improve target specificity compared to isoxazole derivatives.

Physicochemical Comparisons

Property Target Compound Compound 3 EDB
Core Structure Pyrrolo[3,2-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Benzoate
Substituent Position 2-(sulfanyl acetyl)amino 4-amino 4-(dimethylamino)
Melting Point Not reported 242°C Not reported
Solubility Likely low (lipophilic groups) Moderate (polar amino) High (polar dimethylamino)
Synthetic Yield Not reported 84% Not applicable

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